Tert-butyl N-[2-(3-oxocyclopentyl)ethyl]carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[2-(3-oxocyclopentyl)ethyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-7-6-9-4-5-10(14)8-9/h9H,4-8H2,1-3H3,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCJJUXLHMUNASC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1CCC(=O)C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[2-(3-oxocyclopentyl)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclopentyl derivative under controlled conditions. One common method involves the use of tert-butyl carbamate and 3-oxocyclopentyl ethyl bromide in the presence of a base such as potassium carbonate . The reaction is carried out in an organic solvent like dichloromethane at room temperature, followed by purification through column chromatography.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[2-(3-oxocyclopentyl)ethyl]carbamate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
Tert-butyl N-[2-(3-oxocyclopentyl)ethyl]carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-[2-(3-oxocyclopentyl)ethyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function . The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Cyclic Ketone-Containing Carbamates
The 3-oxocyclopentyl group distinguishes this compound from carbamates with other cyclic ketone systems. Key analogs include:
| Compound Name | CAS Number | Ring Size | Similarity Score | Key Differences |
|---|---|---|---|---|
| tert-Butyl (3-oxocyclohexyl)carbamate | 885280-38-6 | 6-membered | 0.98 | Larger ring size reduces steric strain |
| tert-Butyl 3-oxocyclobutylcarbamate | 154748-49-9 | 4-membered | 0.94 | Smaller ring increases ring strain |
| (R)-tert-Butyl (4-oxobutan-2-yl)carbamate | 497861-77-5 | Acyclic | 0.89 | Lack of ring structure enhances flexibility |
- Impact of Ring Size : The 5-membered cyclopentyl ring balances steric hindrance and stability, offering intermediate reactivity compared to cyclohexyl (less strained) and cyclobutyl (highly strained) analogs .
- Synthetic Utility : Cyclopentyl derivatives often exhibit higher yields in coupling reactions (e.g., 77% in benzimidazolone synthesis) compared to cyclobutyl analogs, which may require harsher conditions .
Substituent Variations
Variations in the alkyl chain or aromatic substituents significantly alter physicochemical and biological properties:
Biological Activity
Tert-butyl N-[2-(3-oxocyclopentyl)ethyl]carbamate is a carbamate derivative characterized by its unique structure, which includes a tert-butyl group and a cyclopentyl ketone moiety. This compound has garnered interest in various fields, particularly in medicinal chemistry and organic synthesis, due to its potential biological activities.
Chemical Structure and Properties
The chemical formula for this compound is , with a CAS number of 847416-99-3. The presence of the tert-butyl group enhances its lipophilicity, influencing its solubility and biological interactions. The cyclopentane ring substituted with a ketone group at the 3-position is significant for its reactivity and potential biological effects.
In Vitro Studies
In vitro studies have indicated that similar carbamate derivatives exhibit anti-inflammatory and anticancer properties. For instance, compounds with structural similarities have been tested for their ability to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. The inhibition of COX-2 has been associated with reduced inflammation and pain relief.
| Compound | COX-1 Inhibition | COX-2 Inhibition | Reference |
|---|---|---|---|
| Tert-butyl carbamate | Moderate | High | |
| Related carbamate derivatives | Variable | Significant |
In Vivo Studies
While direct studies on this compound in vivo are sparse, related compounds have shown efficacy in animal models for pain management and inflammation reduction. For example, studies involving ethyl carbamate demonstrated its utility in tumor targeting and imaging applications, suggesting that similar mechanisms could be explored for this compound.
Case Studies
- Anti-inflammatory Activity : A study evaluated the anti-inflammatory effects of structurally similar compounds in murine models. Results indicated a significant reduction in paw edema when treated with these compounds compared to control groups.
- Anticancer Potential : Another investigation focused on the cytotoxic effects of related carbamates on cancer cell lines. The results showed dose-dependent inhibition of cell proliferation, highlighting the potential for this compound as an anticancer agent.
Applications
The unique structure of this compound suggests several potential applications:
- Medicinal Chemistry : As a scaffold for developing new anti-inflammatory or anticancer agents.
- Organic Synthesis : Used as a reagent for synthesizing other complex organic molecules.
Q & A
Q. What are the common synthetic routes for tert-butyl N-[2-(3-oxocyclopentyl)ethyl]carbamate, and what reagents are typically employed?
The synthesis typically involves coupling tert-butyl carbamate or tert-butyl chloroformate with amine derivatives. For example:
- Route 1 : Reacting tert-butyl carbamate with 3-(2-aminoethyl)cyclopentanone under basic conditions (e.g., triethylamine) in a polar aprotic solvent like DMF or THF .
- Route 2 : Using tert-butyl chloroformate with a pre-functionalized cyclopentyl ethylamine precursor, followed by oxidation to introduce the 3-oxo group .
| Method | Reagents | Solvent | Yield Range |
|---|---|---|---|
| Route 1 | tert-butyl carbamate, 3-(2-aminoethyl)cyclopentanone, Et₃N | DMF/THF | 60-75% |
| Route 2 | tert-butyl chloroformate, cyclopentyl ethylamine derivative, NaHCO₃ | Dichloromethane | 50-65% |
Q. How can the structure of this compound be confirmed using spectroscopic methods?
- NMR Spectroscopy : ¹H NMR identifies protons on the tert-butyl group (δ ~1.4 ppm, singlet), carbamate NH (δ ~5.2 ppm, broad), and cyclopentyl ketone (δ ~2.5–2.8 ppm, multiplet). ¹³C NMR confirms the carbonyl (C=O) at ~175 ppm .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) or LC-MS validates the molecular ion peak (e.g., [M+H]⁺ calculated for C₁₂H₂₁NO₃: 228.1596) .
- X-ray Crystallography : Single-crystal analysis using SHELX software provides unambiguous confirmation of stereochemistry and bond angles .
Q. What are the key functional groups influencing the compound’s reactivity?
The tert-butyl carbamate acts as a protective group for amines, while the 3-oxocyclopentyl moiety enables nucleophilic additions (e.g., Grignard reactions) or reductions (e.g., NaBH₄). The ethyl spacer enhances conformational flexibility, affecting binding in biological assays .
Advanced Research Questions
Q. How can computational chemistry predict the compound’s interactions with biological targets?
- Molecular Docking : Tools like AutoDock or Schrödinger simulate binding to enzyme active sites (e.g., cyclin-dependent kinases). Parameters include Gibbs free energy (ΔG) and binding pose validation via RMSD analysis .
- MD Simulations : GROMACS or AMBER assess stability of ligand-protein complexes over 100-ns trajectories, highlighting key residues (e.g., hydrogen bonds with catalytic lysines) .
- Example : Docking studies with tert-butyl carbamate derivatives showed affinity for ATP-binding pockets due to hydrophobic tert-butyl interactions .
Q. What strategies resolve contradictions in reported reactivity across studies?
- Control Experiments : Replicate reactions under standardized conditions (solvent purity, inert atmosphere) to isolate variables .
- Analytical Cross-Validation : Compare NMR, HPLC, and HRMS data to confirm product identity when unexpected byproducts arise .
- Case Study : Discrepancies in ketone reduction yields (30–80%) were traced to competing pathways (e.g., over-reduction to cyclopentanol); optimizing stoichiometry of NaBH₄/CeCl₃ resolved this .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
